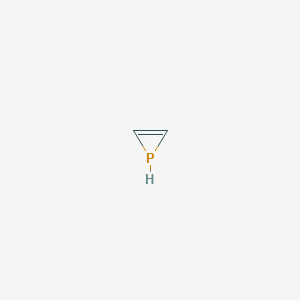

Phosphirene

Description

Historical Context and Evolution of Phosphirene Research

The exploration of this compound chemistry dates back to the latter half of the 20th century. The first definitive synthesis of a this compound derivative, 1,2,3-triphenylthis compound, was achieved by trapping a phosphinidine complex with diphenylacetylene. wikipedia.org This seminal work laid the foundation for subsequent investigations into the synthesis, structure, and reactivity of this class of compounds.

Early research in the 1970s and 1980s was largely focused on the generation and trapping of transient phosphirenes, which were often highly reactive and difficult to isolate. A significant milestone was the synthesis of the first 2H-phosphirene by the Regitz group in 1987. wikipedia.org Despite these early successes, the field remained relatively dormant for a period. A resurgence of interest in this compound chemistry has occurred in more recent years, driven by advancements in synthetic methodologies and computational techniques that have enabled the isolation and characterization of more stable this compound derivatives. ontosight.ai

Significance of Phosphirenes within Small-Ring Heterocycles

Phosphirenes hold a unique position within the broader family of small-ring heterocycles. wikipedia.org Their significance stems from several key factors:

Ring Strain: Like other three-membered rings, phosphirenes exhibit significant ring strain due to the acute bond angles within the ring. This inherent strain is a driving force for a variety of ring-opening reactions, making them valuable synthetic intermediates.

Unique Electronic Structure: The presence of a phosphorus atom and a double bond within the three-membered ring creates a distinctive electronic environment. This leads to interesting bonding characteristics and reactivity patterns that differ from their all-carbon (cyclopropene) or nitrogen-containing (azirine) analogs.

Potential Applications: The reactivity of phosphirenes has been harnessed in various chemical transformations. They have shown potential as precursors to other organophosphorus compounds and as ligands in transition metal catalysis.

The study of phosphirenes provides valuable insights into the fundamental principles of bonding, strain, and reactivity in small, unsaturated heterocyclic systems.

Fundamental Concepts of Phosphorus-Containing Three-Membered Rings

The chemistry of phosphirenes is deeply rooted in the fundamental properties of phosphorus and the constraints of a three-membered ring system.

Bonding and Structure: The phosphorus atom in a 1H-phosphirene is bonded to two carbon atoms and another substituent. The geometry around the phosphorus atom can vary depending on its coordination number. For instance, in pentacoordinate phosphirenes, the structure is often a highly distorted square pyramid. nih.gov The endocyclic P-C bonds in such structures possess a high degree of p-character. nih.gov

Isomers: Phosphirenes can exist as two primary isomers:

1H-Phosphirenes: The double bond is between the two carbon atoms.

2H-Phosphirenes: The double bond is between the phosphorus atom and one of the carbon atoms. wikipedia.org

The relative stability and reactivity of these isomers are influenced by the substituents on the ring.

Reactivity: The reactivity of phosphirenes is largely dictated by the inherent ring strain and the nature of the phosphorus atom. Cleavage of the endocyclic P-C bond is a common reaction pathway, particularly in the presence of strong acids. acs.org The reactivity of the C=C bond can be influenced by interactions with orbitals on the phosphorus atom. nih.govacs.org For example, in some pentacoordinate phosphirenes, a σ*–π interaction between an apical bond orbital and the C=C π orbital can lower the reactivity of the double bond. acs.org

Structure

3D Structure

Properties

CAS No. |

157-19-7 |

|---|---|

Molecular Formula |

C2H3P |

Molecular Weight |

58.02 g/mol |

IUPAC Name |

1H-phosphirene |

InChI |

InChI=1S/C2H3P/c1-2-3-1/h1-3H |

InChI Key |

BHJIMPINIQQPJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CP1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phosphirenes

Contemporary Approaches to Phosphirene Ring Formation

The synthesis of the strained this compound ring system and its derivatives is a specialized area of organophosphorus chemistry. Modern strategies predominantly revolve around the construction of the three-membered ring through cycloaddition or transfer reactions. Key contemporary methods include the formal addition of halophosphines to alkynes, which generates phosphirenium salt precursors, and the transfer of phosphinidene moieties to alkynes from various precursors. nih.govresearchgate.netacs.org Another significant approach involves the transfer of a metallacycle from an early transition metal, such as titanium, to a phosphorus source, directly forming the this compound ring. These methods provide access to both neutral phosphirenes and their cationic phosphirenium ion counterparts, which are valuable intermediates in organophosphorus synthesis. nih.gov

Halophosphine Additions to Alkynes for Phosphirenium Salt Precursors

A foundational method for the synthesis of phosphirenium ions involves the direct reaction of alkynes with halophosphines. The first series of phosphirenium ions were successfully synthesized by reacting alkynes with methylphosphonous dichloride or phenylphosphonous dichloride in the presence of aluminum trichloride. This reaction can be viewed as the formal addition of a "RPCl+" cation to the carbon-carbon triple bond of the alkyne. This approach directly establishes the three-membered heterocyclic ring structure, yielding the phosphirenium cation, which can be isolated as a salt. nih.gov The diphenylphosphirenium salts, for instance, are readily generated using this methodology.

Amine-Phosphenium Ion Mediated Synthesis of Phosphirenium Species

The synthesis of phosphirenium salts has been refined through the use of pre-formed amine-phosphenium ions. This method offers an improvement over the direct use of halophosphines and a Lewis acid. nih.gov A notable example is the use of the amine-phosphenium ion [iPr2NPCl]+[AlCl4]− for the synthesis of phosphirenium species. nih.gov This approach provides a more controlled delivery of the phosphenium cation to the alkyne, facilitating the [2+1] cycloaddition to form the phosphirenium ring.

Generation and Trapping of Phosphirenium Intermediates in Organic Transformations

Phosphirenium ions are not only stable, isolable species but also serve as potent transient intermediates in organic synthesis. nih.gov They can be generated in situ and trapped by nucleophiles, leading to a variety of organophosphorus compounds. Mechanistic studies have revealed that phosphirenium ions can act as a "masked phosphenium" source. nih.gov They can undergo ring-opening to release a phosphenium ion, such as {Ph2P+}. nih.gov This released phosphenium ion is the active catalyst in certain transformations, such as the metal-free reduction of carbonyls with silanes. nih.gov The catalytic cycle involves the associative transfer of the phosphenium ion to a carbonyl substrate, followed by silane (B1218182) addition and subsequent displacement of the product by another carbonyl molecule to regenerate the active catalyst. nih.gov

However, the reactivity of the phosphirenium intermediate is complex, with potential off-cycle pathways. One such competing reaction is the formation of vinyl phosphine (B1218219), which can occur via silane attack at a carbon atom of the ring in the phosphenium-alkyne adduct intermediate. nih.gov The balance between the productive catalytic cycle and unproductive side reactions is influenced by the electronic properties of the substituents on the phosphirenium ion.

| Intermediate | Description | Role in Transformation |

| Phosphirenium Ion | Three-membered ring with a positively charged phosphorus atom. | Pre-catalyst, "masked phosphenium" source. nih.gov |

| Phosphenium Ion | Dicoordinated phosphorus cation {R2P+}. | Active catalytic species in carbonyl hydrosilylation. nih.gov |

| Vinyl Phosphine | Off-cycle, unproductive species. | Formation is favored by electron-donating substituents. |

Metallacycle Transfer Reactions for this compound Construction

A versatile and direct route to phosphirenes involves the transfer of a metallacycle from a transition metal to a phosphorus source. Specifically, titanacyclopropenes have been effectively used for this purpose. Titanocene complexes derived from various alkynes react with dichlorophosphines, such as phenylphosphonous dichloride (PhPCl2) or phosphorus trichloride (PCl3), to afford the corresponding 1-phenyl- or 1-chlorophosphirenes.

The process begins with the formation of a titanacyclopropene from a titanium precursor, like Ti(O-i-Pr)4 or titanocene dichloride (Cp2TiCl2), and an alkyne. This is followed by the addition of the dichlorophosphine, which results in the transfer of the C2-fragment from titanium to phosphorus, releasing the titanium complex and forming the this compound ring. This methodology provides a straightforward entry to phosphirenes that might be difficult to access through other means.

Table 1: Synthesis of Phosphirenes via Titanacycle Transfer

| Alkyne | Phosphorus Source | This compound Product | Yield (%) |

|---|---|---|---|

| Et-C≡C-Et | PhPCl2 | 1-phenyl-2,3-diethylthis compound | 85 |

| Ph-C≡C-Ph | PhPCl2 | 1,2,3-triphenylthis compound | 95 |

| Me3Si-C≡C-SiMe3 | PhPCl2 | 1-phenyl-2,3-bis(trimethylsilyl)this compound | 90 |

| Et-C≡C-Et | PCl3 | 1-chloro-2,3-diethylthis compound | 65 |

Phosphinidene Transfer Reactions

Phosphinidene transfer reactions represent a powerful strategy for the synthesis of phosphorus-containing heterocycles. This approach involves the generation of a transient phosphinidene (R-P), a phosphorus analog of a carbene, which is then trapped by an unsaturated substrate like an alkyne to form a this compound.

From Dibenzo-7-phosphanorbornadiene Compounds to Alkynes

Dibenzo-7-phosphanorbornadiene compounds are effective precursors for the thermal generation of phosphinidenes. researchgate.netacs.org Upon heating (typically between 70–90 °C), these compounds undergo a retro-Diels-Alder reaction, eliminating a stable aromatic molecule, anthracene, to release a free phosphinidene as a reactive intermediate. researchgate.netacs.org This phosphinidene can then be trapped by various unsaturated substrates, including alkynes, providing a synthetic route to amino-substituted phosphirenes. researchgate.net

The success of this phosphinidene transfer is highly dependent on the nature of the substituent on the phosphorus atom. researchgate.netacs.org Research has shown that π-donating dialkylamide groups are crucial for efficient transfer, whereas poorer π-donors result in reduced or no transfer. researchgate.netacs.org The steric bulk of the substituent also plays a role in the competency of the transfer reagent. Kinetic studies and density functional theory (DFT) calculations support a mechanism involving the unimolecular fragmentation of the precursor to yield a free singlet aminophosphinidene, which then adds to the alkyne. researchgate.netacs.org

Table 2: Competency of Dibenzo-7-phosphanorbornadiene Precursors for Phosphinidene Transfer

| Substituent (R) on Phosphorus | Description | Transfer Competency |

|---|---|---|

| iPr2N | Diisopropylamino (strong π-donor, bulky) | High |

| Et2N | Diethylamino (strong π-donor) | Moderate to High |

| Me2N | Dimethylamino (strong π-donor) | Moderate |

| Ph | Phenyl (poor π-donor) | No Transfer |

Stereoselective Phosphinidene Transfer

Stereoselective phosphinidene transfer reactions represent a sophisticated approach to constructing the this compound ring with control over the spatial arrangement of substituents. This method involves the transfer of a phosphinidene moiety (RP) to an alkyne. The stereochemistry of the resulting this compound is dictated by the nature of the phosphinidene and the reaction conditions.

Research has demonstrated that the thermolysis of dibenzo-7-phosphanorbornadiene compounds can serve as a source of phosphinidenes. The reaction's success is notably influenced by the substituents on the phosphorus atom, with π-donating dialkylamide groups being particularly effective in promoting phosphinidene transfer. The steric bulk of these substituents also plays a crucial role. When these phosphinidenes are reacted with alkynes, it provides a synthetic pathway to valuable amino-substituted phosphirenes acs.org.

While much of the recent development in catalytic phosphinidene transfer has focused on the synthesis of the saturated analogues, phosphiranes, the principles are extendable to this compound synthesis. For instance, organoiron- and fluoride-catalyzed systems have been developed for the phosphinidene transfer to olefins. acs.orgnih.gov A cocatalyst system comprising tetramethylammonium fluoride (TMAF) and [Fp(THF)][BF4] (Fp = Fe(η5-C5H5)(CO)2) has been successfully employed for the preparation of trans-phosphiranes from styrenic olefins. acs.orgnih.gov The mechanism is proposed to involve an iron-phosphido intermediate. acs.orgnih.govnih.gov The extension of this methodology to alkynes as substrates offers a promising route for the stereoselective synthesis of phosphirenes.

A study on the thermal decomposition of dibenzo-7-phosphanorbornadienes highlights the stereospecificity of the phosphinidene transfer to olefins. When a derivative was heated with cis-4-octene, a single phosphirane product with Cs symmetry was formed, indicating a stereospecific cycloaddition. A similar reaction with trans-4-octene yielded a different, single phosphirane product. This high degree of stereoselectivity is consistent with the reactivity of a singlet phosphinidene intermediate and underscores the potential for achieving stereocontrol in the synthesis of related unsaturated systems like phosphirenes acs.org.

Table 1: Examples of Stereoselective Phosphinidene Transfer Reactions

| Phosphinidene Source | Substrate | Catalyst/Conditions | Product Type | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Dibenzo-7-(dimethylpiperidino)phosphanorbornadiene | cis-4-octene | 75 °C, 3 h | Phosphirane | Stereospecific (single isomer) | acs.org |

| Dibenzo-7-(dimethylpiperidino)phosphanorbornadiene | trans-4-octene | 75 °C, 3 h | Phosphirane | Stereospecific (single isomer) | acs.org |

Synthesis via Phosphinidene Complexes and Cycloaddition Reactions

The generation and trapping of phosphinidene complexes is a foundational strategy for the synthesis of phosphirenes. In this approach, a transient or stabilized phosphinidene complex is generated, which then undergoes a cycloaddition reaction with an alkyne to form the this compound ring.

The first reported synthesis of a this compound, 1,2,3-triphenylthis compound, utilized this methodology. It was prepared by trapping the phosphinidene complex Mo(CO)5PPh with diphenylacetylene wikipedia.org. This seminal work established the viability of using transition metal complexes to generate and control the reactivity of phosphinidene intermediates.

Terminal phosphinidene complexes, which are phosphorus analogues of singlet carbenes, are particularly versatile reagents for these syntheses nsf.gov. These electrophilic species can be generated and subsequently trapped by unsaturated substrates. For example, stable this compound complexes have been synthesized through the reaction of terminal phosphinidene complexes with alkynes acs.org.

More recent advancements have focused on developing systems that can generate and transfer phosphinidenes under milder conditions. Phospha-Wittig reagents can be considered as phosphinidenes stabilized by a phosphine wikipedia.org. These compounds exhibit reactivity that allows for the transfer of the phosphinidene moiety. Furthermore, cationic phosphinidene synthons have been developed. For instance, imidazoliumyl(phosphonio)-phosphanides can transfer a cationic phosphinidene, [LC–P]+, which can then be used to synthesize other phosphorus compounds nih.gov. The reactivity of the resulting products, such as cationic phosphaalkenes, in cycloaddition reactions opens up further synthetic possibilities nih.gov.

Table 2: Selected Examples of this compound Synthesis via Phosphinidene Complexes

| Phosphinidene Complex Precursor | Trapping Agent | Resulting this compound/Complex | Reference |

|---|---|---|---|

| Mo(CO)5(PPh) | Diphenylacetylene | 1,2,3-Triphenylthis compound | wikipedia.org |

Ring Formation through P-C Bond Cleavage in Diphosphatetrahedranes

A novel and powerful method for synthesizing phosphirenes involves the ring-opening of highly strained phosphorus-containing cage compounds, specifically diphosphatetrahedranes. This strategy leverages the inherent ring strain of the tetrahedrane core to drive the formation of the this compound ring.

The reaction of di-tert-butyldiphosphatetrahedrane, (tBuCP)2, with N-heterocyclic carbenes (NHCs) has been shown to be a viable route to phosphirenes. The outcome of this reaction is highly dependent on the steric and electronic properties of the NHC employed rsc.org. When bulkier NHCs such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene), IPr (1,3-bis(2,6-di-iso-propylphenyl)imidazolin-2-ylidene), and MesDAC (1,3-bis-(2,4,6-trimethylphenyl)-4,6-diketo-5,5-dimethylpyrimidin-2-ylidene) are used, cleavage of a P-C bond in the diphosphatetrahedrane cage occurs, leading to the formation of 1H-phosphirenes rsc.orguni-regensburg.de. The reaction proceeds to completion over several weeks at room temperature, and the this compound products can be isolated as yellow solids in moderate yields (29–56%) rsc.org. In contrast, the use of a smaller NHC results in the cleavage of the P-P bond, yielding a bis(phosphaalkene) rsc.org.

The resulting phosphirenes are phosphino-substituted, a class of phosphirenes that are otherwise challenging to synthesize. Typically, the synthesis of such compounds requires metal coordination of the phosphino (B1201336) group rsc.org. This method, therefore, provides a direct entry into this important subclass of phosphirenes.

Table 3: Synthesis of Phosphirenes from Di-tert-butyldiphosphatetrahedrane and NHCs

| N-Heterocyclic Carbene (NHC) | Reaction Time | Isolated Yield | Product | Reference |

|---|---|---|---|---|

| IMes | 2 weeks | 56% | 1-(1,3-Bis(2,4,6-trimethylphenyl)imidazolin-2-yl)-2,3-di-tert-butyl-1H-phosphirene | rsc.org |

| IPr | 3 weeks | 29% | 1-(1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-yl)-2,3-di-tert-butyl-1H-phosphirene | rsc.org |

Elucidation of Phosphirene Reactivity and Mechanistic Pathways

Reactivity Profiles

The reactivity of the phosphirene ring is dominated by its significant ring strain and the unique electronic properties of the low-coordinate phosphorus atom. These factors make phosphirenes versatile synthons capable of undergoing a variety of transformations. acs.org

Phosphirenes and their saturated analogs, phosphiranes, behave as weak Lewis bases. researchgate.netresearchgate.net They can react with a limited range of electrophiles at the phosphorus center to yield the corresponding phosphirenium or phosphiranium ions. researchgate.netresearchgate.net This reactivity stems from the interaction of an electrophile with the electron pair on the phosphorus atom. mdpi.com In the case of bimolecular electrophilic substitution SE2(P) reactions, a positively charged electrophile interacts with the electron-rich phosphorus center from the front side, leading to the formation of a new bond and a positively charged intermediate, typically with retention of the original configuration. mdpi.com

The protonation of phosphiranes, a key electrophilic reaction, has been shown to be complex. While P-protonation is expected to form P-H phosphiranium cations, these intermediates can be highly reactive. nih.govacs.org Depending on the substituents and reaction conditions, the reaction with acids can lead to subsequent ring-opening, demonstrating the high reactivity of the strained ring toward electrophiles. nih.govacs.org

The reaction of phosphirenes and their derived phosphiranium ions with nucleophiles is a cornerstone of their chemistry, offering pathways to a diverse array of functionalized organophosphorus compounds. The attack can occur at either the phosphorus or carbon atoms of the three-membered ring.

Historically, the reaction of phosphiranium ions with nucleophiles was characterized by a strong preference for attack at the phosphorus atom. researchgate.net This is particularly true for reactions involving oxygen pronucleophiles, which readily attack the phosphorus site to yield phosphine (B1218219) oxide adducts. researchgate.netresearchgate.net The initial step in the reaction of phosphirane-W(CO)5 complexes with nitrogen, oxygen, phosphorus, and sulfur nucleophiles is typically an attack at the phosphorus center, unless prevented by excessive steric bulk. researchgate.net This pathway can lead to either ring-opening or the loss of the carbon-carbon unit, with the outcome depending on the nature of the nucleophile. researchgate.net

Achieving selective nucleophilic attack at a carbon atom of the phosphiranium ring has been a significant synthetic challenge. nih.gov However, recent advancements have enabled this transformation, unlocking new synthetic possibilities. By utilizing electrophilic phosphiranium salts, which feature quaternizing groups like fluorinated benzyls, a balance of stability and high electrophilic reactivity can be achieved. nih.gov This strategy facilitates the C-centered ring-opening reactions with various weak protic nucleophiles, including those based on nitrogen, sulfur, and oxygen. nih.govresearchgate.net This controlled reactivity provides a direct route for synthesizing diversely β-functionalized phosphines. nih.gov For example, this approach has been successfully applied to the synthesis of tertiary β-anilino phosphines. nih.gov The reaction of 1-phenylthis compound with n-butyllithium also proceeds via attack at the carbon framework, causing a ring cleavage to form an open-chain vinyl carbanion. acs.org

Table 1: Regioselectivity of Nucleophilic Attack on Phosphiranium Ions

| Phosphiranium Salt Type | Nucleophile Class | Primary Site of Attack | Resulting Product Class |

| Standard Quaternary Salts | Oxygen Pronucleophiles | Phosphorus | Phosphine Oxide Adducts |

| Electrophilic Salts (e.g., with fluorinated benzyl groups) | Weak N, S, O Protic Nucleophiles | Carbon | β-Functionalized Phosphines |

| 1-Phenylthis compound | Organolithium Reagents (n-BuLi) | Carbon | Open-Chain Vinylphosphines |

The interaction of phosphirenes with conjugated dienes has been explored, particularly in the context of cycloaddition reactions. An attempt to perform a Diels-Alder reaction between a this compound complex (1-phenyl-2,3-bis(methoxycarbonyl)-phosphirene-W(CO)5) and 2,3-dimethylbutadiene did not yield the expected [4+2] cycloadduct. acs.org Instead, the reaction resulted in a product where the diene was inserted into a P-C bond of the this compound ring. acs.org This outcome highlights that the high ring strain and unique electronic structure of phosphirenes can lead to reaction pathways that deviate from classical cycloaddition patterns observed with less strained systems. Conjugated dienes typically undergo electrophilic addition reactions that proceed through a resonance-stabilized allylic carbocation, allowing for both 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.com The unusual reactivity observed with the this compound complex suggests a different mechanistic pathway is operative.

Nucleophilic Reactivity of Phosphirenes and Phosphiranium Ions

Ring Opening and Expansion Reactions of the this compound Moiety

Due to inherent ring strain, the three-membered this compound ring is susceptible to both ring-opening and ring-expansion reactions, which are key pathways for its synthetic elaboration. acs.org

Ring-opening can be initiated by various reagents. Treatment of phosphiranes with triflic acid, for instance, leads to P-protonation followed by P-C bond cleavage and ring opening to form a carbocation intermediate. nih.govacs.orgacs.org Nucleophiles can also induce ring-opening. The reaction of phosphirane complexes with certain phosphorus and sulfur nucleophiles results in the loss of the entire C-C unit, which is a form of ring fragmentation. researchgate.net Similarly, treatment of 1-phenylthis compound with n-butyllithium at low temperatures causes the ring to cleave, forming a vinyl carbanion derivative. acs.org

Ring expansion represents another important transformation. A notable example involves the reaction of certain phosphiranes with triflic acid, which, instead of simple opening, results in a novel phosphirane-to-phospholanium ring expansion. acs.org This process involves initial ring-opening to a carbocation, followed by hydride migration and subsequent C-H activation of a substituent group to form a five-membered phospholane ring. nih.govacs.orgacs.org This reaction establishes a new pattern of reactivity for phosphiranes, creating a larger, more stable heterocyclic system. acs.org During this specific transformation, the stereochemical information at both the P- and C-stereocenters of the original phosphirane is lost, resulting in a racemic product. acs.org

Table 2: Examples of Ring Opening and Expansion Reactions

| Reactant | Reagent(s) | Reaction Type | Key Intermediate(s) | Final Product |

| syn-Mes*PCH₂CHR | Triflic Acid (HOTf) | Ring Expansion | P-H phosphiranium cation, Secondary carbocation, Phosphenium ion | Phospholanium cation |

| 1-Phenylthis compound | n-Butyllithium | Ring Opening | Vinyl carbanion | Open-chain vinylphosphine |

| Phosphirane-W(CO)₅ Complex | P or S Nucleophiles | Ring Opening/Fragmentation | - | Phosphinidene complex + alkene |

Mechanistic Investigations of Phosphirenium Ion Catalysis

Phosphirenium ions, three-membered phosphacycles, have been identified as effective pre-catalysts for various chemical transformations, most notably the metal-free reduction of carbonyls with silanes. nih.govamanote.com Mechanistic studies, combining experimental and computational approaches, have revealed that their catalytic activity stems from their ability to function as a source of highly reactive phosphenium ions. nih.goviospress.com

Phosphirenium Ions as Masked Phosphenium Catalysts

Initial experimental and computational mechanistic evaluations indicate that phosphirenium ions act as "masked phosphenium" catalysts. amanote.comiospress.comrsc.org The catalytic cycle is initiated by the ring-opening of the phosphirenium ion, which releases a transient and highly electrophilic phosphenium ion, {R₂P⁺}. nih.gov This ring-opening mechanism allows the phosphirenium ion, which is relatively stable and easy to handle, to serve as a convenient precursor for the active catalytic species. nih.gov The liberated phosphenium ion is the key intermediate that participates directly in the catalytic transformation. iospress.com

Associative Transfer Mechanisms involving {Ph₂P⁺}

Once generated, the phosphenium cation, typically a diphenylphosphenium ion {Ph₂P⁺}, engages the substrate through an associative transfer mechanism. iospress.com In the context of carbonyl reduction, the catalysis proceeds via the associative transfer of the {Ph₂P⁺} moiety to a carbonyl nucleophile. nih.govamanote.com The phosphenium ion, acting as a potent Lewis acid, is trapped by the Lewis basic oxygen atom of the carbonyl reagent, forming a phosphenium adduct. nih.gov This adduct is the active catalyst that proceeds through the subsequent steps of the reaction. nih.gov

Hydrosilylation Mechanisms Catalyzed by Phosphirenium Species

The role of phosphirenium ions as catalysts has been extensively studied in the hydrosilylation of aldehydes and ketones. nih.gov The proposed catalytic cycle, supported by both experimental and Density Functional Theory (DFT) studies, involves several key steps: iospress.com

Ring-Opening: The phosphirenium pre-catalyst undergoes ring-opening to release the active {Ph₂P⁺} phosphenium ion.

Associative Transfer: The {Ph₂P⁺} ion is trapped by the carbonyl substrate (e.g., a ketone) to form a phosphenium adduct. nih.gov

Si-H Addition: A silane (B1218182) molecule adds across the C=O bond of the activated carbonyl group within the adduct. iospress.com

Product Displacement: The resulting silyl ether product is displaced by another molecule of the carbonyl substrate in an associative manner, regenerating the active phosphenium adduct and completing the catalytic cycle. nih.goviospress.com

This cycle efficiently reduces the carbonyl compound while regenerating the active catalyst for subsequent turnovers. nih.gov

Competing Off-Cycle Pathways (e.g., Vinyl Phosphine Formation)

A significant competing off-cycle process has been identified in the hydrosilylation of certain substrates, such as benzophenone, which can lead to catalyst deactivation. iospress.com This pathway results in the formation of vinyl phosphine. nih.gov Spectroscopic and computational studies have shown this to be an irreversible process that sequesters the {Ph₂P⁺} moiety. iospress.com

The preference for the productive catalytic cycle versus the off-cycle vinyl phosphine formation is heavily influenced by the electronic properties of substituents on the phosphirenium cation's aryl groups. nih.gov

| Substituent Effect on Catalysis | Outcome |

| Electron-Donating Groups (e.g., p-OMe) | Favors the formation of side products, including off-cycle vinyl phosphine. Catalysis is undermined and becomes sluggish. iospress.com |

| Electron-Withdrawing Groups (e.g., p-CF₃) | Promotes the desired catalytic hydrosilylation pathway. nih.gov |

Computational studies rationalize these observations by comparing the transition state free energies for the competing pathways. Electron-donating substituents, while promoting the initial ring-opening, disfavor the subsequent associative transfer of {Ph₂P⁺} to the ketone, allowing the off-cycle pathway to dominate. iospress.com

This compound-Phosphinidene Rearrangements

Beyond the catalytic reactivity of their cationic counterparts (phosphirenium ions), neutral 2H-phosphirenes can undergo rearrangement to form transient phosphinidene intermediates. A room-temperature-stable crystalline 2H-phosphirene has been shown to react as a vinylphosphinidene, which is generated via this characteristic rearrangement. nih.gov

The reactivity of the transient vinylphosphinidene has been demonstrated through various trapping experiments. Its reaction with (tht)AuCl (tetrahydrothiophene gold(I) chloride) leads to the insertion of the phosphinidene into an aromatic C-C bond of a mesityl group. This reaction represents the first documented example of a phosphorus analog of the Büchner ring expansion reaction, a classic method for forming seven-membered rings. nih.govacs.org This rearrangement opens pathways to novel organophosphorus compounds by harnessing the unique reactivity of the phosphinidene intermediate. nih.gov

Insertion Reactions of Phosphenium Cations (e.g., with Oxiranes, Formaldehyde)

Phosphenium cations, generated from phosphirenium ions or other precursors, are highly electrophilic and can participate in insertion and cycloaddition reactions with various substrates containing heteroatoms. d-nb.info

Theoretical investigations into the reaction between a phosphenium cation and an oxirane reveal a two-step mechanism. d-nb.infoscholaris.ca First, the phosphenium cation acts as an electrophile and accepts σ electrons from the oxygen atom of the oxirane, forming a complex in a barrierless combination step. d-nb.info This complex then transforms into a more stable four-membered ring product via a transition state. scholaris.ca The stability of the initial complex is directly related to the magnitude of the positive charge on the phosphorus atom; a greater positive charge leads to a more stable complex. d-nb.info

| Phosphenium Cation | Relative Positive Charge on Phosphorus |

| HP⁺-F | Highest |

| HP⁺-OH | Intermediate |

| HP⁺-NH₂ | Lowest |

Similarly, the cycloaddition reaction between a phosphenium cation and formaldehyde has been investigated theoretically. iospress.com The mechanism mirrors the reaction with oxiranes:

Complex Formation: A barrier-free addition step occurs where the phosphenium cation acts as an electrophilic reagent, accepting σ electrons from the formaldehyde oxygen to form a complex. iospress.com

Isomerization: The initially formed complex isomerizes through a transition state to yield the final, more stable product. iospress.com

In both reactions, the phosphenium cation's electrophilicity drives the formation of new ring structures through insertion into a carbon-heteroatom bond. iospress.comd-nb.info

Dearomatization Strategies Involving Phosphinidenes

The generation of phosphinidenes, the phosphorus analogs of carbenes, often involves strategies that temporarily disrupt aromatic systems. A key approach utilizes the dearomatization of a stable aromatic ring to create a high-energy, reactive intermediate that can readily release a phosphinidene. The subsequent rearomatization of the ring provides a strong thermodynamic driving force for the reaction.

A significant example of this strategy is the use of phosphanorcaradiene derivatives. researchgate.netnih.gov In these molecules, a phosphorus atom is part of a three-membered ring that is fused to a six-membered ring, forcing the latter out of its aromatic plane. researchgate.net This intramolecular dearomatization results in a thermally robust yet highly reactive compound due to significant molecular strain. nih.govnih.gov This strained phosphanorcaradiene serves as a synthetic equivalent of a transient phosphinidene, as its reactions are driven by the release of the three-membered ring strain and the recovery of aromaticity in the benzene ring. researchgate.netnih.govnih.gov This process is analogous to a retro-Büchner reaction, a classic method for converting stable aromatic compounds into more reactive systems. nih.gov

The reactivity of these dearomatized precursors demonstrates the utility of this strategy. The phosphanorcaradiene can transfer its phosphorus atom to various substrates, including alkenes and alkynes, in [1+2] cycloaddition reactions that proceed smoothly at room temperature without the need for transition metal catalysts. nih.gov Similarly, a ruthenophosphanorcaradiene, which contains a dearomatized aryl group on a ligand, reacts with both nucleophilic and electrophilic substrates, resulting in the rearomatization of the aryl group and the net transfer of a phosphorus atom. baranlab.org This highlights how dearomatization-aromatization cycles can be effectively harnessed to mediate phosphinidene transfer.

Another established method for generating phosphinidenes involves the thermally induced elimination of anthracene from dibenzo-7-phosphanorbornadiene compounds. arxiv.org While this is a fragmentation reaction rather than a direct dearomatization of a single ring, it relies on the formation of the highly stable aromatic anthracene molecule as a driving force for releasing the phosphinidene intermediate. arxiv.org

Table 1: Examples of Phosphinidene Generation via Dearomatization Strategies

| Precursor Type | Dearomatization Principle | Driving Force for Phosphinidene Release | Ref |

|---|---|---|---|

| Phosphanorcaradiene | Intramolecular dearomatization of a benzene ring via fused PC₂ ring formation. | Release of high ring strain and recovery of aromaticity. | researchgate.netnih.gov |

| Ruthenophosphanorcaradiene | Dearomatization of an NHC ligand's aryl group by the phosphorus atom. | Rearomatization of the ligand's aryl group. | baranlab.org |

| Dibenzo-7-phosphanorbornadiene | Precursor fragments to release the phosphinidene. | Formation of the stable aromatic molecule anthracene. | arxiv.org |

Photochemical Transformations of Phosphirenes

Detailed research findings specifically describing the photochemical transformations of pre-formed this compound compounds, such as photoisomerization or ring-opening reactions under UV irradiation, are not extensively available in the surveyed scientific literature. While the photolysis of related phosphorus compounds like 1-arylphosphiranes and 1-aryl-3-phospholenes is utilized as a method to generate phosphinidene intermediates, the subsequent photochemical reactivity of the resulting phosphirenes is not detailed. baranlab.org

Thermal Reactivity of Phosphanorcaradiene Derivatives

Phosphanorcaradiene derivatives, despite being thermally robust, exhibit significant reactivity under mild thermal conditions, often proceeding smoothly at room temperature. researchgate.netnih.gov This reactivity stems from the high molecular strain within the fused three-membered PC₂ ring and the potent thermodynamic driving force provided by the recovery of aromaticity in the dearomatized benzene ring. nih.govnih.gov These molecules serve as elegant and efficient synthons for transient phosphinidenes, enabling the activation of a variety of small molecules without the need for transition metal catalysts. researchgate.netnih.gov

The thermal reactivity of phosphanorcaradienes encompasses several key transformation types:

[1+2] Cycloadditions: They readily react with unsaturated substrates. For instance, exposure to ethylene gas at room temperature leads to the formation of the corresponding phosphirane. nih.gov With alkynes, such as 4-tertbutylphenylacetylene, they undergo cycloaddition to yield this compound derivatives. nih.gov

Reactions with Lewis Bases: Treatment with nucleophiles like trimethylphosphine results in the formation of phosphanylidene-phosphorane adducts. researchgate.netnih.gov They also react with isonitriles, such as 2,6-dimethylphenylisonitrile, to yield 1-phospha-3-azaallenes. researchgate.net

Oxidative Cleavage of X-H Bonds: These strained molecules are capable of activating and oxidatively cleaving Si-H and N-H bonds at room temperature. nih.govnih.gov This reactivity profile leads to the formation of secondary phosphines.

Reactions with Azides: When treated with one molar equivalent of an azide like 4-tertbutylphenylazide, an iminophosphorane is formed. The addition of a second equivalent leads to a bis(imino)phosphorane. researchgate.net

This diverse reactivity, driven by the release of inherent molecular strain, underscores the utility of phosphanorcaradienes as valuable intermediates for synthesizing a range of organophosphorus compounds under mild thermal conditions. researchgate.netnih.gov

Table 2: Summary of Thermal Reactions of a Phosphanorcaradiene Derivative

| Reactant | Product Type | Reaction Conditions | Ref |

|---|---|---|---|

| Ethylene | Phosphirane | Room Temperature, 1 atm | nih.gov |

| 4-tertbutylphenylacetylene | This compound | Room Temperature | nih.gov |

| Trimethylphosphine | Phosphanylidene-phosphorane | Room Temperature | researchgate.net |

| 2,6-dimethylphenylisonitrile | 1-Phospha-3-azaallene | Room Temperature | researchgate.net |

| Phenylsilane | Secondary Phosphine | Room Temperature | nih.gov |

| 4-tertbutylaniline | Secondary Phosphine | Room Temperature | nih.gov |

| 4-tertbutylphenylazide (1 eq.) | Iminophosphorane | Room Temperature | researchgate.net |

| 4-tertbutylphenylazide (2 eq.) | Bis(imino)phosphorane | Room Temperature | researchgate.net |

Quantum Chemical Characterization of this compound Systems

Quantum chemical calculations are essential for understanding the molecular and electronic properties of phosphirenes, particularly the parent 1H-phosphirene, which is often described as a hypothetical molecule, making experimental characterization challenging. nih.gov Theoretical studies on substituted phosphirenes, such as pentacoordinate P-phenyl-substituted 1H-phosphirenes, have been conducted to understand their synthesis, reactivity, and bonding. nih.govacs.org X-ray crystallographic analysis of these more complex derivatives reveals a highly distorted square pyramidal geometry around the phosphorus atom. nih.gov Computational analyses of these systems complement experimental data, providing insights into their structural and electronic nature. For instance, theoretical calculations on pentacoordinate phosphirenes show that the structural parameters of the three-membered ring are very similar to those of a tetracoordinate phosphirenium cation. nih.govacs.org

Density Functional Theory (DFT) Applications in this compound Chemistry

Density Functional Theory (DFT) is a powerful computational method used to investigate the structure and properties of various chemical systems, including phosphorus-containing heterocycles. While comprehensive DFT studies focused solely on the parent 1H-phosphirene are not extensively available in the literature, research on substituted phosphirenes and related phosphorus compounds provides a framework for understanding their electronic characteristics. For example, DFT has been used to study the effects of phosphine ligands on the structure and electronic properties of organometallic complexes containing phosphorus. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and distributions of these orbitals are crucial for understanding a molecule's ability to act as an electron donor or acceptor. researchgate.net

While detailed FMO analysis data for the parent 1H-phosphirene is scarce in peer-reviewed literature, computational studies on related organophosphorus compounds provide insights into the expected nature of its frontier orbitals. For substituted phosphine oxides, for instance, the HOMO and LUMO energies have been calculated to understand their electronic transitions. rsc.org In these systems, the distribution of the HOMO and LUMO often involves the phosphorus atom and its substituents, indicating their central role in the molecule's electronic activity. rsc.org For pentacoordinate 1H-phosphirenes, a σ-π interaction between the σ orbital of the apical bond and the π orbital of the C=C bond in the three-membered ring is considered operative, influencing the reactivity of the double bond. acs.org

A representative table of HOMO and LUMO energies for a substituted phosphine oxide is provided below to illustrate the type of data generated in such analyses.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Phosphine Oxide Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO+1 | -0.65 |

| LUMO | -0.79 |

| HOMO | -5.86 |

| HOMO-1 | -6.31 |

| HOMO-2 | -6.42 |

| HOMO-3 | -6.55 |

Note: Data is illustrative and based on a substituted phosphine oxide, not 1H-phosphirene. rsc.org

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the intuitive Lewis structure concepts of bonds, lone pairs, and antibonds. This analysis provides quantitative information about charge distribution and donor-acceptor (delocalization) interactions between orbitals.

A detailed NBO analysis has been performed on 1-halo-1H-phosphirenes in the context of the formation of phosphirenylium ions. researchgate.net These studies, conducted using ab initio methods, reveal significant insights into the electronic structure. The NBO analysis indicates that the P-X (where X is a halogen) bonds in these molecules are highly ionic. researchgate.net This suggests that the bonding can be described as an interaction between a phosphirenylium cation and a halide anion. researchgate.net

The analysis further quantifies the natural charges on the atoms. For example, in 1-chloro-1H-phosphirene, the charge on phosphorus is significantly positive, while the charge on chlorine is negative, supporting the ionic character of the bond. The carbon atoms in the ring also carry a negative charge.

Table 2: NBO Charges for 1-Chloro-1H-phosphirene

| Atom | Natural Charge (e) |

|---|---|

| P | +0.78 |

| Cl | -0.54 |

| C1 | -0.28 |

| C2 | -0.28 |

| H1 | +0.16 |

| H2 | +0.16 |

Note: This data is for a substituted this compound, not the parent 1H-phosphirene.

This charge distribution highlights the significant polarization of the P-Cl bond and the electronic landscape of the this compound ring system.

The Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for analyzing the electronic structure and bonding in molecules based on the topology of the electron density and related scalar fields. researchgate.netcanterbury.ac.uk ELF provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron, which helps to visualize core electrons, covalent bonds, and lone pairs. dntb.gov.ua QTAIM partitions a molecule into atomic basins based on the gradient of the electron density, allowing for the characterization of atom types and the nature of interatomic interactions through the analysis of bond critical points. uni-muenchen.de

While specific ELF and QTAIM analyses for the parent 1H-phosphirene are not readily found in the existing literature, these methods have been applied to a wide range of chemical systems to provide detailed bonding insights. researchgate.netcanterbury.ac.uk A topological analysis of ELF can enrich the understanding of chemical bonding by verifying classical concepts and identifying new types of bonding. canterbury.ac.uk

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a chemical species with a proton, while gas-phase basicity (GB) is the negative of the corresponding Gibbs free energy change. nih.gov These values are fundamental measures of a molecule's intrinsic basicity. nih.govmaynoothuniversity.ie

There are no specific experimental or high-level computational studies on the proton affinity and basicity of the parent 1H-phosphirene reported in the literature. However, computational methods, particularly DFT, are routinely used to predict these properties for a wide variety of molecules, including other phosphorus compounds. nih.govnih.gov The accuracy of these calculations can be benchmarked against experimental data for related molecules to ensure their reliability. nih.gov For instance, the proton affinities of numerous neutral molecules, including phosphine (PH3), have been experimentally determined and are used as reference points in computational studies. researchgate.net

Table 3: Experimental Proton Affinities for Selected Phosphorus Compounds

| Compound | Proton Affinity (kJ/mol) |

|---|---|

| Phosphine (PH3) | 789 |

| Phosphorus trifluoride (PF3) | 697 |

Note: This table provides context but does not include data for this compound.

Ab Initio Calculations of this compound and Phosphirenylium Ions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in studying the formation and electronic structure of phosphirenylium ions from substituted phosphirenes. researchgate.net

A significant theoretical study investigated the formation of phosphirenylium ions from 1-halo-1H-phosphirenes using various levels of theory, up to CCSD(T)/6-31+G*. researchgate.net The calculations explored the effects of different substituents on the ring carbons and the halogen atom at the phosphorus center. The reaction energies for the formation of the phosphirenylium ion from the corresponding halothis compound were found to be substantial, ranging from 114 to 209 kcal/mol. researchgate.net

The electronic structure of the resulting phosphirenylium ion was also a key focus of this research. NBO analysis of the phosphirenylium cation revealed its aromatic character. researchgate.net This aromaticity is attributed to a three-center two-electron π-type bond. researchgate.net The resonance energy of the phosphirenylium ion was estimated to be 38 kcal/mol through the calculation of a homodesmotic reaction. researchgate.net The study also considered the effect of a solvent, finding that liquid SO2 stabilizes the phosphirenylium cation by 18 kcal/mol. researchgate.net

These ab initio studies provide a detailed picture of the electronic reorganization that occurs upon ionization of a substituted this compound and highlight the thermodynamic stability associated with the aromatic character of the resulting phosphirenylium cation.

An in-depth analysis of the electronic structure and bonding theory of phosphirenes reveals a fascinating interplay of molecular orbital interactions, aromaticity considerations, and the influence of substituents and coordination. This article delves into the theoretical framework that governs the properties of these unique three-membered phosphorus-containing heterocycles.

Advanced Spectroscopic Characterization Techniques for Phosphirenes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphirene Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of phosphirenes in solution. Given that ³¹P is a spin I = ½ nucleus with 100% natural abundance, ³¹P NMR is particularly powerful for probing the local environment of the phosphorus atom. researchgate.net When combined with ¹H, ¹³C, and other nuclei NMR, a comprehensive picture of the molecular structure and dynamics can be assembled.

In situ NMR spectroscopy is an invaluable tool for studying the formation and subsequent reactions of phosphirenes, which are often transient intermediates. By setting up a reaction directly within an NMR tube, it is possible to acquire spectra at various time intervals without disturbing the system. acs.org This approach allows for the real-time tracking of reactants, intermediates, and products.

Time-resolved ³¹P NMR, in particular, enables the direct observation of the appearance and disappearance of signals corresponding to this compound species. This provides crucial mechanistic information, allowing researchers to identify transient intermediates, determine reaction kinetics, and understand the influence of different reaction conditions. libretexts.orgresearchgate.nettrilinkbiotech.com For example, monitoring the reaction of a phosphinidene complex with an alkyne can reveal the rate of formation of the corresponding this compound complex, offering a more holistic picture of the reaction dynamics. acs.org

The chemical shifts and coupling constants observed in NMR spectra provide detailed structural information about this compound derivatives.

³¹P NMR: The ³¹P chemical shift is highly sensitive to the coordination number, substituent electronegativity, and bond angles at the phosphorus atom. rsc.orghuji.ac.il In 1H-phosphirenes, the trivalent phosphorus atom is in a highly strained ring, which significantly influences its chemical shift. These shifts typically appear in a characteristic region for P(III) compounds but are affected by the unique endocyclic bond angle.

¹H and ¹³C NMR: These spectra reveal information about the organic substituents attached to the this compound ring. The chemical shifts of protons and carbons on the ring and in the alpha position of substituents are influenced by the phosphorus atom and the ring's electronic structure.

²⁹Si NMR: For silyl-substituted phosphirenes, ²⁹Si NMR provides information about the silicon environment and its connectivity to the this compound ring.

Coupling Constants: Spin-spin coupling between nuclei provides definitive evidence of bonding connectivity. One-bond phosphorus-carbon couplings (¹JPC) are particularly informative for confirming the ring structure. researchgate.net Similarly, couplings between phosphorus and protons on adjacent carbons (²JPH) and other nuclei help to piece together the complete molecular framework. acs.orgresearchgate.net

| Nucleus | Chemical Shift (δ, ppm) Range | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|

| ³¹P | -50 to -150 | N/A | Highly shielded due to ring strain and electronic effects. The specific value is highly dependent on substituents. |

| ¹³C (ring) | 140 to 160 | ¹JPC: 40-60 Hz | Deshielded due to the double bond. Coupling to phosphorus confirms the ring structure. |

| ¹H (substituent) | Varies widely | ²JPH, ³JPH: 5-20 Hz | Coupling to phosphorus is observed for protons on substituents attached to the ring carbons. |

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. rsc.orgcarleton.edu This makes it an essential tool for determining the stereochemistry of substituted phosphirenes.

For a this compound ring with substituents on the carbon atoms, NOESY can distinguish between cis and trans isomers. A cross-peak between the signals of protons on two different substituents indicates that these substituents are on the same side of the ring (cis relationship). The absence of such a cross-peak, coupled with correlations to a proton on the phosphorus atom (if present), can help confirm a trans relationship. nih.govlibretexts.org By mapping these through-space interactions, a detailed three-dimensional model of the molecule in solution can be constructed.

X-ray Crystallography for Solid-State Structure Determination

For phosphirenes, X-ray crystallography has been crucial in confirming their unique and highly strained ring structure. The first crystal structure of a stable this compound complex revealed the geometry of the three-membered ring. acs.orgrsc.org Later, the structure of the free, uncomplexed 1,2,3-triphenylthis compound was determined, providing fundamental data on the geometry of this ring system. researchgate.net

The key findings from crystallographic studies of 1,2,3-triphenylthis compound include:

An extremely acute C-P-C bond angle, a direct consequence of the three-membered ring structure.

Specific P-C and C=C bond lengths that provide insight into the bonding within the strained ring.

The planarity or puckering of the ring and the orientation of the substituents relative to the ring.

| Parameter | Value | Significance |

|---|---|---|

| C-P-C Bond Angle | 41.8° | Demonstrates the extreme ring strain inherent to the this compound structure. |

| P-C Bond Length | ~1.83 Å | Represents the length of the single bonds between phosphorus and the ring carbons. |

| C=C Bond Length | ~1.34 Å | Typical for a carbon-carbon double bond, indicating limited electronic delocalization within the ring. |

Electronic Absorption Spectroscopy (UV/Vis)

Ultraviolet-visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgutoronto.ca The technique is particularly useful for studying compounds with conjugated π-electron systems. wikipedia.org

The 1H-phosphirene ring contains a C=C double bond, making it a chromophore. The primary electronic transition observed in the UV/Vis spectrum of a simple this compound is the π → π* transition of this double bond. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation. libretexts.org When substituents that extend the π-system, such as phenyl groups, are attached to the ring carbons, a bathochromic shift (a shift to a longer wavelength) is observed. This is because conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, UV/Vis spectroscopy provides valuable information on the electronic structure of the conjugated system in this compound derivatives.

Photoelectron Spectroscopy (UPS) in Electronic Structure Characterization

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy ultraviolet photons. libretexts.org According to Koopmans' theorem, the ionization energies correspond to the energies of the occupied molecular orbitals. libretexts.org

UPS provides direct experimental data on the valence molecular orbital energies of phosphirenes. thermofisher.com A UPS spectrum of a this compound would show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. This allows for the characterization of:

The energy of the highest occupied molecular orbital (HOMO), which is often the phosphorus lone pair or a π-orbital.

The energies of the π-orbitals associated with the C=C double bond.

The energies of the σ-orbitals that form the framework of the ring.

These experimental energy levels can be compared with results from quantum chemical calculations to validate theoretical models and gain a deeper understanding of the bonding and electronic structure of the strained this compound ring.

Mass Spectrometry Techniques, Including Molecular Beam Mass Spectrometry (MBMS) for Transient Species

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the context of phosphirenes, mass spectrometry can confirm the formation of the desired product and provide insights into its fragmentation pathways, which can be indicative of the ring's stability. While standard MS techniques are invaluable for stable this compound derivatives, the study of transient or highly reactive this compound species and their precursors often requires specialized approaches like Molecular Beam Mass Spectrometry (MBMS).

MBMS is particularly well-suited for the direct detection of short-lived intermediates in the gas phase. This is highly relevant to this compound chemistry, as they can be synthesized from the addition of phosphinidenes to alkynes. MBMS has been successfully employed to detect transient phosphinidene species, which are direct precursors to phosphirenes. In a typical MBMS setup, a gas mixture from a reaction chamber is expanded into a high-vacuum chamber, forming a molecular beam. This rapid expansion cools the molecules and quenches further reactions, allowing for the detection of reactive intermediates. The species in the molecular beam are then ionized, typically by electron impact, and analyzed by a mass spectrometer.

The fragmentation of organophosphorus compounds in mass spectrometry often involves the cleavage of bonds to the phosphorus atom. For phosphirenes, characteristic fragmentation patterns would be expected to include the loss of substituents from the phosphorus or carbon atoms, and potentially the rupture of the three-membered ring. The specific fragmentation will depend on the nature of the substituents and the ionization energy employed.

Table 1: Key Aspects of Mass Spectrometry in this compound Characterization

| Parameter | Information Provided | Relevance to Phosphirenes |

| Molecular Ion Peak (M+) | Molecular weight of the compound. | Confirms the successful synthesis of the this compound derivative. |

| Isotope Pattern | Presence and number of certain elements (e.g., Cl, Br). | Aids in confirming the elemental composition of substituted phosphirenes. |

| Fragmentation Pattern | Structural information based on the masses of fragment ions. | Provides insights into the stability of the this compound ring and its substituents. |

| High-Resolution MS | Exact mass and elemental formula. | Unambiguously determines the molecular formula of the this compound. |

| MBMS | Detection of transient species. | Enables the study of reactive phosphinidene precursors to phosphirenes. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the characterization of molecular structure and bonding. These methods probe the vibrational modes of a molecule, which are sensitive to the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. For phosphirenes, vibrational spectroscopy is crucial for identifying characteristic functional groups and gaining insight into the bonding within the strained three-membered ring.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, providing information about vibrational modes that involve a change in the polarizability of the molecule. Often, IR and Raman spectroscopy provide complementary information.

The vibrational spectrum of a this compound derivative will be dominated by the vibrations of its substituent groups. For example, the presence of alkyl or aryl groups will give rise to characteristic C-H stretching and bending vibrations. More importantly, specific vibrations associated with the this compound ring and its direct substituents can be identified. The P-C and C=C stretching and bending vibrations within the ring are of particular interest. The frequencies of these modes can be influenced by the nature of the substituents on both the phosphorus and carbon atoms.

Computational studies, often using density functional theory (DFT), are frequently employed to calculate the theoretical vibrational spectra of phosphirenes. These calculated spectra can then be compared with experimental data to aid in the assignment of the observed vibrational bands.

Table 2: Representative Vibrational Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H (Aryl/Alkyl) | Stretching | 3100 - 2850 | IR, Raman |

| C=C (Aromatic) | Stretching | 1600 - 1450 | IR, Raman |

| C=C (in this compound ring) | Stretching | ~1650 - 1550 | Raman |

| P-C (Alkyl/Aryl) | Stretching | 800 - 600 | IR, Raman |

| P=O (in this compound oxides) | Stretching | 1300 - 1200 | IR |

| P-Cl | Stretching | 550 - 450 | IR, Raman |

Note: The exact frequencies can vary depending on the specific molecular structure and environment.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules, providing information about their electronic structure and reactivity in electron transfer processes. researchgate.net For phosphirenes, CV can be used to determine their oxidation and reduction potentials, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

In a cyclic voltammetry experiment, the potential of a working electrode is swept linearly with time between two set points, and the resulting current is measured. researchgate.net The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal information about the thermodynamics and kinetics of the redox reactions. researchgate.net

The electrochemical behavior of phosphirenes is expected to be influenced by the substituents on the ring. Electron-donating groups would likely make the this compound easier to oxidize (lower oxidation potential), while electron-withdrawing groups would make it more difficult to oxidize (higher oxidation potential). The reversibility of the redox processes can also be assessed, providing insights into the stability of the resulting radical cations or anions.

While specific cyclic voltammetry data for a wide range of phosphirenes is not extensively documented in readily available literature, studies on related phosphorus heterocycles, such as phosphoranes, demonstrate the utility of this technique. For instance, the cyclic voltammogram of a diphenyl phosphorane has shown a reversible one-electron oxidation event, allowing for the characterization of the corresponding radical cation. mit.edu This suggests that stable this compound derivatives could also exhibit well-defined redox behavior that can be probed by cyclic voltammetry.

Table 3: Information Obtainable from Cyclic Voltammetry of Phosphirenes

| CV Parameter | Electrochemical Information | Significance for Phosphirenes |

| Anodic Peak Potential (Epa) | Oxidation potential. | Relates to the energy of the HOMO and the ease of removing an electron. |

| Cathodic Peak Potential (Epc) | Reduction potential. | Relates to the energy of the LUMO and the ease of adding an electron. |

| Half-wave Potential (E1/2) | Standard redox potential. | A thermodynamic measure of the redox couple. |

| Peak Current (ipa, ipc) | Related to concentration and diffusion coefficient. | Can be used for quantitative analysis. |

| Peak Separation (ΔEp) | Indication of electrochemical reversibility. | Provides information on the stability of the generated radical ions. |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that is specifically sensitive to species with unpaired electrons, such as radicals and radical ions. dtic.milnih.gov This makes it an ideal tool for studying the paramagnetic species that can be generated from phosphirenes, for example, through one-electron oxidation or reduction. dtic.mil

The principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but ESR involves the transitions of an unpaired electron's spin states in the presence of an external magnetic field. nih.gov The resulting ESR spectrum provides information about the electronic environment of the unpaired electron. A key feature of the ESR spectra of phosphorus-containing radicals is the hyperfine coupling to the phosphorus nucleus (³¹P, I = 1/2). This interaction splits the ESR signal into a doublet, and the magnitude of this splitting, the hyperfine coupling constant (A), is related to the extent of the unpaired electron's delocalization onto the phosphorus atom.

If a this compound is oxidized to its radical cation or reduced to its radical anion, ESR spectroscopy can be used to confirm the formation of the paramagnetic species and to probe its electronic structure. The g-factor, another parameter obtained from the ESR spectrum, provides information about the electronic environment of the unpaired electron. Further hyperfine coupling to other magnetic nuclei in the molecule, such as protons, can also be observed, providing additional structural information.

Studies on related organophosphorus radicals have demonstrated the power of ESR in characterizing these species. For example, the radical cation of trimesitylphosphine has been studied by ESR, revealing a large phosphorus hyperfine coupling constant, indicating significant spin density on the phosphorus atom. nih.gov Similar studies on this compound radical ions would be expected to provide valuable data on the distribution of the unpaired electron within the strained ring system.

Table 4: Key ESR Parameters for the Study of Paramagnetic this compound Species

| ESR Parameter | Information Provided | Relevance to this compound Radicals |

| g-factor | Electronic environment of the unpaired electron. | Characterizes the overall electronic structure of the radical ion. |

| Hyperfine Coupling Constant (A) | Interaction of the unpaired electron with magnetic nuclei. | Quantifies the spin density on the ³¹P nucleus and other atoms, revealing the delocalization of the unpaired electron. |

| Signal Multiplicity | Number and type of interacting magnetic nuclei. | Confirms the presence of phosphorus and can identify other interacting nuclei in the this compound radical. |

| Linewidth | Dynamic processes and interactions. | Can provide information about the lifetime and interactions of the paramagnetic species. |

Applications of Phosphirenes in Contemporary Organic Transformations

Phosphirenes as Catalytic Species

The catalytic potential of phosphirenes is primarily harnessed through their cationic form, phosphirenium ions. These species exhibit remarkable reactivity, functioning as potent Lewis acids and participating in novel organocatalytic cycles.

Phosphirenium ions, characterized by a positively charged, pentavalent phosphorus atom within the three-membered ring, are effective pre-catalysts for various transformations, most notably the metal-free reduction of carbonyls with silanes. nih.govacs.org While their exploitation as catalytic Lewis acids is a relatively recent development, it has been shown that they can activate organic substrates. nih.govacs.org

The catalytic cycle is believed to proceed not through simple Lewis acidic activation but via a more complex "masked phosphenium" mechanism. nih.govacs.org In this process, the phosphirenium ion undergoes ring-opening, which is followed by the displacement of an alkyne. This action releases a highly reactive phosphenium ion ({R₂P⁺}). nih.govacs.org This phosphenium ion is the true catalytic species, which is trapped by a carbonyl substrate. Subsequent reaction with a silane (B1218182) and another equivalent of the carbonyl compound releases the reduced product and regenerates the active phosphenium adduct, thus completing the catalytic cycle. nih.govacs.org

The catalytic efficiency is influenced by the electronic properties of the substituents on the phosphirenium ring. Electron-withdrawing groups tend to promote the desired catalytic hydrosilylation, whereas electron-donating substituents may favor competing side reactions. nih.gov

Table 1: Hydrosilylation of Benzaldehyde (B42025) using Phosphirenium Ion Pre-catalyst

This table illustrates the catalytic activity of a phosphirenium ion in the reduction of benzaldehyde with dimethylphenylsilane. Data synthesized from findings in ACS Catalysis. acs.org

| Entry | Catalyst Loading (mol %) | Time (h) | Conversion (%) |

| 1 | 5 | 1 | 85 |

| 2 | 5 | 5 | >99 |

| 3 | 1 | 18 | 95 |

The ability of phosphirenium ions to generate phosphenium ions places them within the realm of organocatalysis. nih.govacs.org This process avoids the use of transition metals, offering a more sustainable approach to catalysis. The catalytic cycle for carbonyl hydrosilylation is a prime example of such an application. nih.gov Furthermore, the broader field of nucleophilic phosphine (B1218219) catalysis involves the addition of tertiary phosphines to electrophiles, creating reactive zwitterionic intermediates. nih.gov While not always involving a phosphirene ring directly in the catalytic cycle, the principles are relevant. Phosphines can act as nucleophilic catalysts in reactions like the Rauhut-Currier and Baylis-Hillman reactions. wikipedia.org The unique reactivity of the this compound motif suggests potential for its integration into novel organocatalytic cycles beyond carbonyl reduction.

Phosphirenes as Building Blocks for Complex Organophosphorus Compounds

Phosphirenes serve as valuable synthons for accessing more complex and often novel organophosphorus compounds. wikipedia.org Their inherent ring strain makes them susceptible to ring-opening and rearrangement reactions, providing pathways to a variety of structures.

One notable example is the reaction of di-tert-butyldiphosphatetrahedrane with N-heterocyclic carbenes (NHCs). rsc.org Depending on the steric bulk of the NHC, this reaction can dichotomously yield either phosphirenes or other complex structures. The resulting phosphirenes, specifically phosphinophosphirenes, are themselves rare and valuable building blocks. rsc.org These compounds can be isolated and used in subsequent transformations, demonstrating the utility of the this compound core as a foundational element for constructing larger, more intricate organophosphorus architectures. rsc.org The synthesis of these compounds often requires metal coordination to stabilize the phosphino (B1201336) group, though uncomplexed versions have also been prepared. rsc.org

Table 2: Products from Reaction of (tBuCP)₂ with N-Heterocyclic Carbenes (NHCs)

This table summarizes the divergent reactivity based on carbene sterics, leading to this compound formation. Data from Chemical Communications. rsc.org

| NHC Reagent | Steric Profile | Product Type |

| IMes | Bulky | This compound |

| IPr | Bulky | This compound |

| MesDAC | Bulky | This compound |

| CAAC | Less Bulky | Diphosphene (via dimerisation) |

Role in the Synthesis of Diverse P-Heterocycles via Cycloaddition Pathways

The strained double bond within the this compound ring system makes it an active participant in cycloaddition reactions, enabling the synthesis of a wide range of phosphorus-containing heterocycles (P-heterocycles). These reactions provide a powerful tool for ring expansion and the construction of fused bicyclic and polycyclic systems.

For instance, phosphirenes can undergo formal [2+1] cycloaddition reactions. wikipedia.org More significantly, they can serve as precursors or intermediates in pathways leading to larger rings. Research has shown that reactions involving azophosphines and alkynes can proceed through intermediates to form five-membered rings, which can subsequently undergo ring expansion to yield seven-membered diazaphosphepines. rsc.orgbirmingham.ac.uk While not starting from an isolated this compound, these cycloaddition pathways highlight the facility with which phosphorus can be incorporated into various heterocyclic ring sizes. rsc.orgbirmingham.ac.uk The hetero-Diels-Alder reaction is another powerful cycloaddition method used to create P-heterocycles, such as fused thiopyran and phosphinine rings, demonstrating the versatility of cycloaddition strategies in this area of chemistry. mdpi.com

Utility in Nucleophilic Organophosphine-Promoted Reactions

Nucleophilic phosphine catalysis is a cornerstone of modern organic synthesis, relying on the addition of a phosphine to an electrophile to generate a reactive zwitterionic intermediate. nih.govbeilstein-journals.org The phosphorus atom in a this compound, although part of a strained ring, retains a lone pair of electrons and can exhibit nucleophilic character.

The high reactivity of the three-membered ring can be harnessed in nucleophile-promoted ring-opening reactions. researchgate.net In such processes, a nucleophile attacks the electrophilic phosphorus atom, leading to the cleavage of a P-C bond and the formation of a linear phosphine derivative. This reactivity is analogous to the behavior of related phosphonium (B103445) salts in ligand-coupling reactions. researchgate.net While many studies focus on tertiary phosphines like triphenylphosphine (B44618) or trialkylphosphines as the nucleophilic catalyst, the fundamental principles can be extended to the this compound moiety. nih.govresearchgate.net The inherent ring strain of phosphirenes makes them particularly susceptible to such transformations, providing a thermodynamic driving force for reactions that result in ring opening. This utility allows phosphirenes to act as precursors to functionalized phosphines under the influence of various nucleophiles.

Coordination Chemistry and Metal Complexes of Phosphirenes

Phosphirenes as Ligands in Transition Metal Chemistry

Phosphirenes, like other phosphines, act as L-type ligands, donating a lone pair of electrons from the phosphorus atom to a metal center. wikipedia.org They are also capable of acting as π-acceptors by accepting electron density from filled metal d-orbitals into their P-C σ* anti-bonding orbitals. wikipedia.org This σ-donation and π-acceptance are fundamental to the M-P bond in phosphine (B1218219) complexes. wikipedia.org The coordination of phosphirenes can lead to enhanced stability of the resulting metal complexes, a phenomenon also observed in other phosphine-functionalized ligands where chelation or ansa-bridging suppresses ligand dissociation. mdpi.com

The coordination chemistry of phosphinines, the phosphorus analogues of pyridines, has been more extensively explored and reveals a rich variety of coordination modes, including η¹-P coordination, bridging, and η⁶-π coordination. cardiff.ac.uk While phosphirenes primarily coordinate through the phosphorus lone pair (η¹-coordination), the inherent strain in the three-membered ring can influence the nature of the metal-ligand bond and the reactivity of the coordinated ligand.

Synthesis and Characterization of Phosphirene-Metal Complexes

The synthesis of this compound-metal complexes often involves the reaction of a pre-formed this compound with a suitable metal precursor or the in-situ generation of a phosphinidene complex that can then react with an alkyne to form a coordinated this compound.

The synthesis of tungsten-complexed phosphirenes can be achieved through the reaction of a transient phosphinidene complex with alkynes. A notable example involves the generation of a transient molybdenum phosphinidene complex, Ph-P=Mo(CO)₄PMe₃, from a 7-phosphanorbornadiene precursor. This species readily adds to carbon-carbon triple bonds to yield Mo(CO)₄PMe₃-complexed phosphirenes. acs.org Given the chemical similarities between molybdenum and tungsten, analogous synthetic strategies are applicable for preparing tungsten-phosphirene complexes.